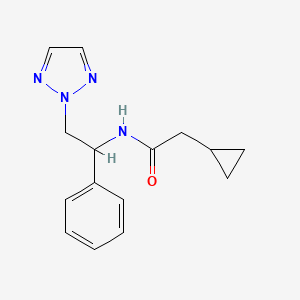

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a group of nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a substitution reaction using cyclopropyl halides.

Formation of the acetamide linkage: This step involves the reaction of the triazole derivative with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that 1,2,3-triazoles exhibit significant activity against various pathogens due to their ability to interfere with microbial metabolism and cell wall synthesis .

- Anticancer Potential : The incorporation of the triazole moiety in drug design has led to the development of anticancer agents. For instance, studies have shown that triazole-linked compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific compound under discussion may similarly exhibit these properties, warranting further investigation.

- Anti-inflammatory Effects : Triazole derivatives have also been reported to possess anti-inflammatory properties. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Materials Science

- Organic Semiconductors : The structural characteristics of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide allow its use in developing organic semiconductors. The conjugated system formed by the triazole and phenyl groups can enhance charge transport properties essential for electronic applications .

- Conductive Polymers : This compound could serve as a building block for synthesizing conductive polymers due to its favorable electronic properties. Such materials are crucial in developing flexible electronics and sensors.

Organic Synthesis

- Building Block for Complex Molecules : The compound can act as a versatile intermediate in organic synthesis, facilitating the construction of more complex structures used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., substitution and oxidation) makes it valuable for synthetic chemists .

Case Studies

Several studies illustrate the applications of triazole-containing compounds similar to this compound:

Mécanisme D'action

The mechanism of action of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

Cyclopropyl-containing compounds: These compounds have a cyclopropyl group, which imparts unique chemical and biological properties.

Uniqueness

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is unique due to its combination of the triazole ring and cyclopropyl group, which may result in enhanced biological activity and specificity compared to other similar compounds.

Activité Biologique

2-Cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a cyclopropyl group and a triazole moiety, which are known for their diverse biological activities. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method to form the triazole ring, followed by various coupling reactions to introduce the cyclopropyl and phenyl groups .

Antimicrobial Activity

Recent studies indicate that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown inhibitory effects against various bacterial strains. In one study, a related triazole derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several preclinical models. A derivative exhibited significant tumor growth inhibition in xenograft models of breast cancer, with an observed reduction in tumor volume compared to controls . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication process that regulates gene expression and virulence. Compounds similar to this compound have shown promise as QS inhibitors. For example, one study reported that a triazole-containing compound inhibited QS-mediated biofilm formation in Pseudomonas aeruginosa by 73% at 100 µM .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. The presence of the cyclopropyl group has been linked to enhanced QS inhibition compared to phenyl-substituted analogs. In comparative studies, derivatives with cyclopropyl groups consistently displayed higher levels of activity against QS systems .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various triazole derivatives against clinical isolates. The compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor regression. Pathological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors .

Propriétés

IUPAC Name |

2-cyclopropyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c20-15(10-12-6-7-12)18-14(11-19-16-8-9-17-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEAUUCJEZXCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.